molecular formula C18H19Cl2FN2 B14014464 N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline CAS No. 1841-70-9

N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline

Cat. No.: B14014464
CAS No.: 1841-70-9
M. Wt: 353.3 g/mol
InChI Key: IIJVGXLJRBISAT-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline: is a synthetic organic compound characterized by its complex structure, which includes chloroethyl, fluorophenyl, and iminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-[(2-fluorophenyl)iminomethyl]-3-methylaniline with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-5°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)-4-[(2-chlorophenyl)iminomethyl]-3-methylaniline
  • N,N-bis(2-chloroethyl)-4-[(2-bromophenyl)iminomethyl]-3-methylaniline
  • N,N-bis(2-chloroethyl)-4-[(2-iodophenyl)iminomethyl]-3-methylaniline

Uniqueness

N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1841-70-9

Molecular Formula

C18H19Cl2FN2

Molecular Weight

353.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline

InChI

InChI=1S/C18H19Cl2FN2/c1-14-12-16(23(10-8-19)11-9-20)7-6-15(14)13-22-18-5-3-2-4-17(18)21/h2-7,12-13H,8-11H2,1H3

InChI Key

IIJVGXLJRBISAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC=CC=C2F

Origin of Product

United States

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